2-(2,4-二羟基苯甲酰基)苯甲酸

描述

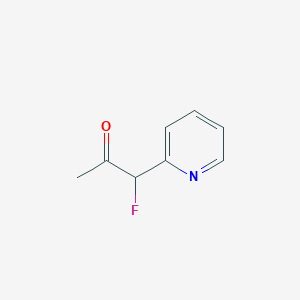

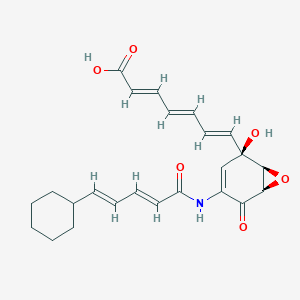

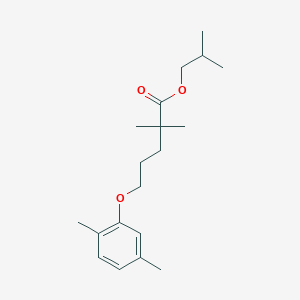

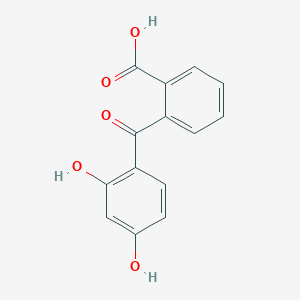

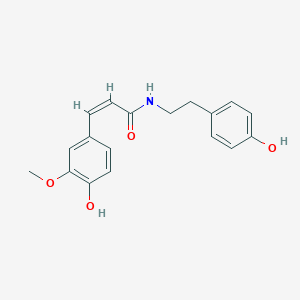

2-(2,4-Dihydroxybenzoyl)benzoic acid, also known as o-β-Resorcyloylbenzoic Acid or Fluorescein impurity C, is a by-product of fluorescein . It has a molecular weight of 258.23 and a molecular formula of C14H10O5 .

Molecular Structure Analysis

The molecular structure of 2-(2,4-Dihydroxybenzoyl)benzoic acid is characterized by an angle of 87.12 (4)° between the planes formed by the 2,4-dihydroxybenzoyl and o-benzoic acid moieties . The structure also features an intramolecular O—H⋯O hydrogen bond, and intermolecular O—H⋯O hydrogen bonds connect molecules to form a two-dimensional network parallel to (10) .科学研究应用

药学参考标准

2-(2,4-二羟基苯甲酰基)苯甲酸:被用作药学参考标准,特别是作为荧光素的杂质 . 它作为基准来确保医药化合物的质量和纯度。

药物化学

在药物化学中,这种化合物以其作为CYP3A4抑制剂的潜力而闻名 . 这一点很重要,因为CYP3A4是一种在体内代谢许多药物的酶,抑制剂会影响药物代谢和相互作用。

生物技术研究

在生物技术领域,2-(2,4-二羟基苯甲酰基)苯甲酸是荧光素生产的副产物 . 它的特性对于开发新的生物技术方法和应用(如生物测定和诊断测试)非常有趣。

材料科学

这种化合物在材料科学中也引起了兴趣,因为它可以用来设计具有独特电物理性质的材料 . 它的分子结构可能是开发新型聚合物材料的关键。

环境科学

在环境科学中,2-(2,4-二羟基苯甲酰基)苯甲酸可用于环境样品的分析,作为标准或参考化合物,帮助检测和量化各种物质 .

分析化学

分析化学家可能会在色谱法和光谱法中使用这种化合物作为校准和方法开发的标准,确保在复杂的化学分析中进行准确的测量 .

药理学

从药理学角度来看,它因其药物特性和生物利用度而受到研究,有助于了解类似化合物如何在生物系统中相互作用 .

衍生物的合成

作用机制

Target of Action

It is known to belong to the class of organic compounds known as hydroxybenzoic acid derivatives , which are compounds containing a hydroxybenzoic acid (or a derivative), a benzene ring bearing a carboxyl and hydroxyl groups .

Mode of Action

As a hydroxybenzoic acid derivative, it may interact with its targets through hydrogen bonding due to the presence of hydroxyl groups .

Biochemical Pathways

Hydroxybenzoic acid derivatives are known to be involved in various biological processes due to their antioxidant properties .

Pharmacokinetics

The compound’s solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone has been reported , which could influence its bioavailability.

Result of Action

Hydroxybenzoic acid derivatives are known for their antioxidant properties, which can protect cells from damage caused by harmful free radicals .

Action Environment

The action of 2-(2,4-Dihydroxybenzoyl)benzoic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at +5°C . Additionally, the compound’s solubility in various solvents can influence its efficacy and stability in different environments.

安全和危害

When handling 2-(2,4-Dihydroxybenzoyl)benzoic acid, it’s advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

属性

IUPAC Name |

2-(2,4-dihydroxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEFFPFIBREPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279941 | |

| Record name | 2-(2,4-Dihydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2513-33-9 | |

| Record name | 2-(2',4'-Dihydroxybenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2513-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2513-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dihydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2',4'-DIHYDROXYBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63XZ9244E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the impurities found in commercially available fluorescein sodium injection, and how is 2-(2,4-Dihydroxybenzoyl)benzoic acid related to this?

A1: Research has identified several impurities in commercially available fluorescein sodium injection, including 6-Hydroxy-7-sulfo-9-(o-carboxyphenyl)-3H-xanthen-3-one, 6-hydroxy-9-(o-ethoxycarbonylphenyl)3H-xanthen-3-one, and interestingly, 2-(2,4-dihydroxybenzoyl)benzoic acid. [] This suggests that 2-(2,4-dihydroxybenzoyl)benzoic acid might be an intermediate or a byproduct in the synthesis of fluorescein sodium, highlighting its relevance to the pharmaceutical industry. []

Q2: What is the structural characterization of 2-(2,4-Dihydroxybenzoyl)benzoic acid?

A2: 2-(2,4-Dihydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C14H10O5. [] Its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at the ortho position (2-position) and a 2,4-dihydroxybenzoyl group at the 1-position. The dihydroxybenzoyl group itself contains two hydroxyl groups (-OH) at the 2 and 4 positions of the benzene ring.

Q3: How does the structure of 2-(2,4-Dihydroxybenzoyl)benzoic acid influence its ability to form metal salts, and what are the potential applications of these salts?

A3: The presence of two hydroxyl groups in the 2,4-dihydroxybenzoyl moiety of 2-(2,4-Dihydroxybenzoyl)benzoic acid enables it to act as a bidentate ligand, readily forming stable complexes with various transition metal ions such as Co+2, Ni+2, and Mn+3. [] These metal salts have been investigated for their potential as photostabilizers, with the manganese salt demonstrating the most promising results due to its ability to maintain its intramolecular hydrogen bonding even after complexation. [] This property makes these metal salts particularly interesting for applications where protecting materials from light degradation is crucial.

Q4: Can you elaborate on the use of 2-(2,4-Dihydroxybenzoyl)benzoic acid in the synthesis of other compounds?

A4: 2-(2,4-Dihydroxybenzoyl)benzoic acid serves as a key starting material in synthesizing various fluorescent dyes, including rhodamine, rhodol, and fluorescein derivatives. [] Notably, researchers have successfully redesigned the synthesis of the rhodol scaffold by utilizing 2-(2,4-Dihydroxybenzoyl)benzoic acid, leading to efficient production of rhodol methyl ester with yields ranging from 25-30%. [] This highlights the versatility of 2-(2,4-Dihydroxybenzoyl)benzoic acid as a building block in organic synthesis and its contribution to developing novel fluorescent probes for various applications.

Q5: What analytical methods are typically used to characterize and quantify 2-(2,4-Dihydroxybenzoyl)benzoic acid?

A5: Several analytical techniques can be employed for the characterization and quantification of 2-(2,4-Dihydroxybenzoyl)benzoic acid. For instance, researchers utilized techniques like RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) to analyze the components present in a sample containing the compound. [] Additionally, NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) are commonly used for structural elucidation and molecular weight determination. [] These methods provide complementary information about the compound's identity, purity, and potentially the presence of any impurities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)